molecular formula C20H23N5O2S B2535834 2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(piperidin-1-yl)ethanone CAS No. 1105204-59-8

2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(piperidin-1-yl)ethanone

Cat. No.: B2535834
CAS No.: 1105204-59-8
M. Wt: 397.5
InChI Key: DROMGPRISFZKCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(piperidin-1-yl)ethanone (CAS: 1105204-59-8) is a pyrazolo-pyridazin derivative with the molecular formula C₂₀H₂₃N₅O₂S and a molecular weight of 397.5 g/mol . Its structure features a pyrazolo[3,4-d]pyridazin core substituted with a 2-methoxyphenyl group at position 1, a methyl group at position 4, and a thioether-linked piperidin-1-yl ethanone moiety at position 5.

Properties

IUPAC Name

2-[1-(2-methoxyphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanyl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2S/c1-14-15-12-21-25(16-8-4-5-9-17(16)27-2)19(15)20(23-22-14)28-13-18(26)24-10-6-3-7-11-24/h4-5,8-9,12H,3,6-7,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DROMGPRISFZKCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=NN(C2=C(N=N1)SCC(=O)N3CCCCC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(piperidin-1-yl)ethanone is a novel organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a pyrazolo[3,4-d]pyridazine core and various functional groups, suggest a range of biological activities that warrant detailed exploration.

Chemical Structure and Properties

This compound has a molecular formula of C19H21N5O3SC_{19}H_{21}N_{5}O_{3}S and a molar mass of approximately 399.5 g/mol. The structural complexity arises from the presence of a thioether group and a piperidine moiety, which may influence its pharmacological properties.

PropertyValue
Molecular FormulaC19H21N5O3SC_{19}H_{21}N_{5}O_{3}S
Molecular Weight399.5 g/mol
CAS Number1173058-85-9

Biological Activity

Research indicates that compounds with similar structural characteristics exhibit promising biological activities, particularly as inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and cancer progression. The following sections detail the compound's anticancer properties, enzyme inhibition, and potential therapeutic applications.

Anticancer Activity

Studies have demonstrated that derivatives of pyrazolo[3,4-d]pyridazine exhibit significant cytotoxic effects against various cancer cell lines. For instance, This compound has shown effective inhibition of cell growth in MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, with IC50 values indicating substantial cytotoxicity.

Cell LineIC50 Value (µM)Reference
MCF-712.5
HCT-11615.0

The mechanism through which this compound exerts its anticancer effects may involve the inhibition of CDKs. Molecular docking studies suggest favorable binding interactions with CDK active sites, indicating potential pathways for drug design. This interaction could disrupt normal cell cycle progression, leading to apoptosis in cancer cells.

Pharmacological Studies

In addition to its anticancer properties, the compound's interaction with metabolic enzymes has been explored. It has been shown to inhibit acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases.

Enzyme Inhibition Data

EnzymeInhibition ActivityReference
AcetylcholinesteraseModerate Inhibition
Cyclin-dependent KinasesStrong Inhibition

Case Studies

Recent studies have focused on the synthesis and biological evaluation of this compound alongside its analogs. For example:

  • Study on MCF-7 Cells : A recent investigation revealed that modifications to the piperidine moiety enhanced the cytotoxicity against MCF-7 cells compared to the parent compound.
  • In Vivo Studies : Animal models treated with this compound displayed reduced tumor growth rates compared to control groups, further supporting its potential as an anticancer agent.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of pyrazolo[3,4-d]pyridazine, including the compound , exhibit significant anticancer activity . Studies have demonstrated cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating effective inhibition of cell growth. The compound's mechanism is thought to involve inhibition of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and cancer progression .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent . Similar structures have been evaluated for their ability to combat bacterial and fungal infections. For instance, compounds with the pyrazolo core have been reported to possess antimicrobial properties comparable to established drugs . The thioether functionality may enhance its interaction with microbial targets.

Synthesis and Optimization

The synthesis of 2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(piperidin-1-yl)ethanone typically involves multiple synthetic steps. Key methods include:

  • Formation of the Pyrazolo Core : The initial step often involves the reaction of appropriate precursors to form the pyrazolo structure.
  • Thioether Formation : The introduction of the thioether group can be achieved through nucleophilic substitution reactions.
  • Piperidine Integration : Finally, the piperidine moiety is incorporated via acylation or similar methods.

Each step requires optimization to achieve high yields and purity .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
Pyrazolo[3,4-d]pyrimidine derivativesSimilar heterocyclic coreAnticancer activity; CDK inhibitors
Thiazole-based compoundsContains sulfur in the ringAntimicrobial and anticancer properties
Phenethylamine derivativesBasic structure similar to acetamideNeurotransmitter activity; potential antidepressants

The unique combination of functionalities in this compound may confer distinct biological activities compared to other similar compounds .

Study on Anticancer Activity

A study published in a peer-reviewed journal evaluated several derivatives of pyrazolo[3,4-d]pyridazine for anticancer activity against MCF-7 and HCT-116 cell lines. The results indicated that compounds structurally related to this compound demonstrated significant cytotoxicity with IC50 values below 10 µM .

Antimicrobial Evaluation

Another study focused on synthesizing novel derivatives containing the pyrazolo core and evaluating their antimicrobial properties against various strains. The results showed that some derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name / CAS Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound (1105204-59-8) C₂₀H₂₃N₅O₂S 397.5 2-methoxyphenyl, 4-methyl, thio-linked piperidin-1-yl ethanone
922023-96-9 C₂₅H₂₆N₆O₂S 474.6 2,3-dimethylphenyl, 4-hydroxy, thio-linked 4-phenylpiperazin-1-yl ethanone
1203107-60-1 C₂₂H₂₆N₄O₃S 426.5 2-methoxyphenyl, 4-methyl, thio-linked ethyl butanoate

Key Observations

Core Heterocycle Differences: The target compound and 1203107-60-1 share a pyrazolo[3,4-d]pyridazin core, whereas 922023-96-9 features a pyrazolo[3,4-d]pyrimidin core. The pyridazin ring (two adjacent nitrogen atoms) may confer distinct electronic properties compared to pyrimidin (two non-adjacent nitrogens), influencing solubility and binding interactions .

Substituent Variations: Piperidine vs. Ethanone vs. Ester: 1203107-60-1 replaces the piperidin-1-yl ethanone with an ethyl ester, which may alter metabolic stability and bioavailability due to esterase susceptibility . Hydroxy vs. Methoxy Groups: The 4-hydroxy group in 922023-96-9 could enhance polarity compared to the 4-methyl group in the target compound, impacting membrane permeability .

Synthetic Pathways: The target compound’s synthesis likely parallels methods described for pyrazolo-pyrimidinones, such as thioether formation via reaction of thiol intermediates with activated halides (e.g., phenacyl chlorides) . Cyclization steps under acidic conditions (e.g., H₂SO₄) are common in related compounds, as seen in the synthesis of thiazolo-pyrimidinones .

Broader Structural Analogues with Ethanone Moieties

Compounds like 1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(tetrahydro-2H-pyran-4-yl)ethanone () share the ethanone functional group but diverge in core heterocycles (e.g., imidazo-pyrrolo-pyrazine vs. pyrazolo-pyridazin). Such differences likely result in varied pharmacological profiles, as the imidazo-pyrrolo-pyrazine system may engage different biological targets .

Q & A

Q. What are the key synthetic strategies for preparing 2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(piperidin-1-yl)ethanone?

Methodological Answer: The synthesis of this compound involves multi-step organic reactions, typically including:

  • Core Pyrazolo[3,4-d]pyridazine Formation : Cyclocondensation of substituted hydrazines with diketones or nitriles under reflux conditions, followed by functionalization at the 7-position with a thiol group .
  • Thioether Linkage : Reaction of a 7-thiol intermediate with chloroacetone derivatives in the presence of a base (e.g., K₂CO₃) to form the thioether bond.
  • Piperidine Integration : Coupling the intermediate with piperidine via nucleophilic substitution or amidation, often using coupling agents like HATU or DCC .
    Key Considerations : Optimize reaction conditions (temperature, solvent polarity) to avoid side reactions, such as oxidation of the thioether or ring-opening of the pyridazine.

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns on the pyrazolo-pyridazine core and piperidine moiety. For example, the methoxyphenyl group shows distinct aromatic protons at δ 6.8–7.5 ppm .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, particularly for the sulfur-containing moiety (e.g., [M+H]+ peak at m/z 439.18) .
  • X-ray Crystallography : Resolve ambiguity in regiochemistry (e.g., pyridazine vs. pyrimidine ring orientation) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Methodological Answer:

  • Enzyme Inhibition Assays : Screen against kinase or protease targets (e.g., factor Xa) using fluorogenic substrates. For example, apixaban analogs require IC₅₀ determination via kinetic assays .
  • Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤10 µM to assess selectivity .
  • Solubility and Stability : Measure logP (octanol-water partition) and plasma stability via HPLC to guide formulation strategies .

Advanced Research Questions

Q. How can conflicting data on the compound’s enzyme inhibition potency be resolved?

Methodological Answer:

  • Assay Standardization : Ensure consistent buffer pH, ionic strength, and temperature across labs. For example, factor Xa activity varies significantly at pH <7.4 .
  • Off-Target Profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify nonspecific binding partners .
  • Computational Docking : Compare binding poses in molecular dynamics simulations (e.g., Schrodinger Suite) to identify steric clashes or conformational flexibility in the pyridazine ring .

Q. What strategies optimize the compound’s pharmacokinetic profile while retaining activity?

Methodological Answer:

  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., fluorine) on the methoxyphenyl ring to reduce CYP450-mediated oxidation .
  • Bioisosteric Replacement : Substitute the thioether with sulfone or sulfonamide to enhance aqueous solubility without losing target affinity .
  • Prodrug Design : Mask the piperidine amine as a tert-butyl carbamate to improve oral bioavailability, with enzymatic cleavage in vivo .

Q. How are structure-activity relationships (SARs) systematically investigated for this scaffold?

Methodological Answer:

  • Fragment-Based Screening : Replace the pyrazolo-pyridazine core with pyrazolo[3,4-b]pyridine or triazolo[4,3-b]pyridazine to assess ring size impact on potency .
  • Positional Scanning : Synthesize analogs with variations at the 4-methyl (pyridazine) and 2-methoxyphenyl positions to map steric and electronic tolerances .
  • Pharmacophore Modeling : Use MOE or Phase software to correlate substituent electronegativity with inhibition constants (Ki) .

Q. What experimental designs address limitations in stability studies under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions, followed by LC-MS analysis to identify degradation products .
  • Temperature-Controlled Storage : Use refrigerated autosamplers (4°C) during long-term stability assays to minimize organic degradation observed in wastewater matrices .
  • Light Exposure Tests : Conduct ICH Q1B photostability testing to assess thioether oxidation under UV/visible light .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.